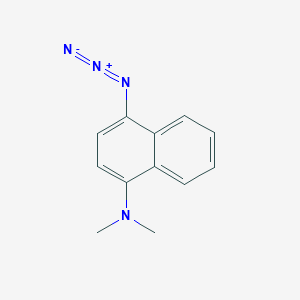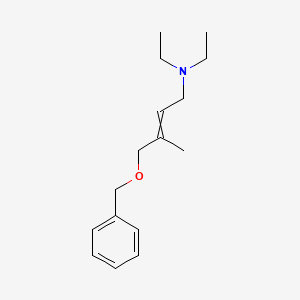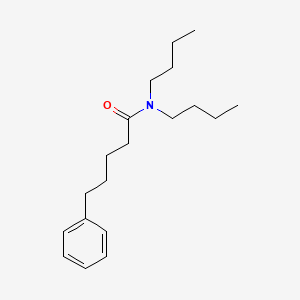
4-Azido-N,N-dimethylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azido-N,N-dimethylnaphthalen-1-amine is an organic compound that belongs to the class of azides It is derived from N,N-dimethylnaphthalen-1-amine by substituting one of the hydrogen atoms with an azido group (-N₃)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-N,N-dimethylnaphthalen-1-amine typically involves the azidation of N,N-dimethylnaphthalen-1-amine. One common method is to react N,N-dimethylnaphthalen-1-amine with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom with the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Azido-N,N-dimethylnaphthalen-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like DMSO or CH₃CN.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: N,N-dimethylnaphthalen-1-amine.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
4-Azido-N,N-dimethylnaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing heterocycles.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-Azido-N,N-dimethylnaphthalen-1-amine largely depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the azido group acts as a leaving group, allowing the nucleophile to attack the electrophilic center. In reduction reactions, the azido group is reduced to an amine, releasing nitrogen gas (N₂) in the process. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylnaphthalen-1-amine: The parent compound without the azido group.
1-Naphthylamine: A simpler amine derivative of naphthalene.
N,N-Dimethylaniline: An aromatic amine with a similar structure but different aromatic ring.
Uniqueness
4-Azido-N,N-dimethylnaphthalen-1-amine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for a variety of chemical transformations that are not possible with its parent compound or other similar amines .
Propiedades
Número CAS |
90663-79-9 |
|---|---|
Fórmula molecular |
C12H12N4 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
4-azido-N,N-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H12N4/c1-16(2)12-8-7-11(14-15-13)9-5-3-4-6-10(9)12/h3-8H,1-2H3 |
Clave InChI |
HQKFTGJBAHDJPP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C2=CC=CC=C21)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)



methyl}benzoate](/img/structure/B14359060.png)






![N-{2-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-yl)amino]ethyl}acetamide](/img/structure/B14359120.png)


